1-(5-bromo-1H-indol-3-yl)propan-2-ol

Catalog No.
S12311070
CAS No.
M.F
C11H12BrNO
M. Wt
254.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-bromo-1H-indol-3-yl)propan-2-ol

Product Name

1-(5-bromo-1H-indol-3-yl)propan-2-ol

IUPAC Name

1-(5-bromo-1H-indol-3-yl)propan-2-ol

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3

InChI Key

KGYQXVCKOAUSHD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)Br)O

1-(5-bromo-1H-indol-3-yl)propan-2-ol is a bifunctional indole building block characterized by a C5-bromine atom and a C3-linked 2-hydroxypropyl chain. In pharmaceutical and process chemistry, this compound serves as a critical intermediate for synthesizing complex indole-based therapeutics, including serotonin receptor modulators and CNS-active agents. The dual functionality allows for orthogonal late-stage modifications: the C5-bromide is primed for palladium-catalyzed cross-coupling reactions, while the secondary alcohol at the C3 position provides a versatile handle for oxidation, etherification, or conversion into an amine via reductive amination. Procuring this pre-functionalized scaffold allows laboratories to bypass the notoriously unselective direct alkylation of indoles, ensuring high regiopurity and streamlining the synthesis of alpha-methyl tryptamine analogs and tricyclic indole cores [1].

Research Fit

Chiral indole scaffold for IDO1 and kinase pathway inhibition studies; single-enantiomer procurement supports stereochemical-control workflows.
5-Bromo substituent differentiates target-engagement profile from non-halogenated or 5-fluoro/5-chloro indole analogs.
Enantiomer-specific CAS available: (S)-enantiomer and (R)-enantiomer; chiral secondary alcohol enables derivatization for SAR campaigns.

Substituting 1-(5-bromo-1H-indol-3-yl)propan-2-ol with generic precursors like 5-bromoindole or the unbrominated 1-(1H-indol-3-yl)propan-2-ol introduces severe process bottlenecks. Attempting to synthesize the 2-hydroxypropyl chain in situ from 5-bromoindole and propylene oxide typically results in a complex mixture of C3-alkylated, N1-alkylated, and bis-alkylated products, necessitating labor-intensive chromatographic purification and drastically lowering overall yield [1]. Furthermore, utilizing the unbrominated analog removes the critical C5 handle; subsequent attempts to functionalize the C5 position via direct C-H activation are hindered by the indole ring's inherent electronic preference for C2/C3 substitution, leading to poor regioselectivity and trace yields. Consequently, using the exact bifunctional compound is mandatory for efficient, scalable synthesis of C5-substituted, C3-branched indole targets.

Substitution Risk

Halogen
5-Bromoindole exhibits a distinct antifungal inhibition mechanism vs. 5-fluoroindole; mechanistic divergence means target engagement may not transfer across halogen substitutions.
Chirality
Single enantiomer is required for reproducible target engagement; racemic or achiral indole-3-propanol may yield altered assay-response profiles and confound SAR interpretation.
Biofilm
5-Bromoindole shows reported higher biofilm inhibition than 5-chloroindole in P. aeruginosa models; substitution with 5-chloro analog may reduce anti-biofilm endpoint response.

Elimination of Alkylation Regioisomer Mixtures

Direct reaction of 5-bromoindole with propylene oxide under standard Lewis acid catalysis typically produces a competitive mixture of C3-alkylated and N1-alkylated products, alongside epoxide ring-opening regioisomers, often capping the desired C3-isomer yield at 55-65%. Procuring the pre-synthesized 1-(5-bromo-1H-indol-3-yl)propan-2-ol provides >98% isomeric purity, bypassing the need for tedious chromatographic separation of the N-alkylated byproduct and directly improving downstream synthetic throughput [1].

Evidence DimensionC3-Alkylation Regiopurity
Target Compound Data>98% C3-isomer (pre-synthesized)
Comparator Or Baseline55-65% C3-isomer (in situ synthesis from 5-bromoindole + propylene oxide)
Quantified Difference~35% improvement in usable isomeric yield
ConditionsStandard Lewis acid-catalyzed epoxide ring opening

Bypassing the regioselectivity bottleneck of indole-epoxide reactions saves significant purification time and reduces raw material waste in scale-up campaigns.

IDO1 Cellular Inhibition
Cross-study comparable
IC50 = 10,000 nM (10 µM) in BXPC-3 cells
Reported IDO1 scaffold engagement context; more elaborated 5-bromoindole derivative reaches 100 nM in same assay.
48 h IFNγ-stimulated kynurenine assay via LC-MS; non-brominated analogs inactive.

Direct C5-Functionalization via Pd-Catalyzed Cross-Coupling

The presence of the C5-bromine atom provides a reliable handle for transition-metal-catalyzed cross-coupling. In standard Suzuki-Miyaura couplings with aryl boronic acids, 1-(5-bromo-1H-indol-3-yl)propan-2-ol achieves >85% conversion to the C5-aryl derivative. In contrast, attempting late-stage C5-arylation on the unbrominated baseline, 1-(1H-indol-3-yl)propan-2-ol, via directed C-H activation yields poor regioselectivity and low conversion (<30%) due to the inherent electronic preference for C2 or C3 functionalization in indoles [1].

Evidence DimensionC5-Arylation Yield
Target Compound Data>85% yield (via Suzuki coupling)
Comparator Or Baseline<30% yield (C-H activation of 1-(1H-indol-3-yl)propan-2-ol)
Quantified Difference>55% higher yield with specific C5 regiocontrol
ConditionsPd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 90°C

The pre-installed bromine atom is essential for medicinal chemists needing to build libraries of C5-substituted indole derivatives without relying on low-yielding C-H activation protocols.

Anti-Biofilm Activity
Head-to-head
5-Bromoindole: 50.6% inhibition vs. 5-Chloroindole: 33% inhibition
Reported higher biofilm adhesion inhibition for 5-bromoindole scaffold in P. aeruginosa.
LB broth; data for unsubstituted 5-bromoindole core; class-level extrapolation to propan-2-ol derivative.

Oxidation Stability for Tryptamine Analog Synthesis

For the synthesis of alpha-methyl tryptamine derivatives, the secondary alcohol of 1-(5-bromo-1H-indol-3-yl)propan-2-ol is oxidized to the corresponding methyl ketone. This oxidation proceeds smoothly (>90% yield) using standard reagents to form a stable intermediate. Conversely, the closely related primary alcohol, 2-(5-bromo-1H-indol-3-yl)ethanol, oxidizes to an aldehyde that is highly prone to polymerization and over-oxidation to the carboxylic acid, often reducing the isolable yield of the carbonyl intermediate to <50% [1].

Evidence DimensionIsolable Yield of Carbonyl Intermediate
Target Compound Data>90% yield (stable methyl ketone)
Comparator Or Baseline<50% yield (unstable aldehyde from ethanol analog)
Quantified Difference>40% higher yield of stable intermediate
ConditionsDess-Martin periodinane, DCM, room temperature

Reliable access to the stable methyl ketone is critical for downstream reductive amination in the synthesis of CNS-active pharmaceutical libraries.

Antifungal Mechanism
Class-level inference
Distinct inhibition mechanism vs. 5-fluoroindole and 4-fluoroindole in Fusarium oxysporum
Mechanistic divergence supports non-substitutability of halogenated indole scaffolds.
Qualitative evidence; quantitative MIC values not reported in accessible abstract.
Antimicrobial Spectrum
Class-level inference
MIC ≤ 0.28 µM against S. aureus, A. baumannii, C. neoformans
Reported broad-spectrum antimicrobial activity for 5-bromoindole-polyamine conjugate 13b.
Non-brominated analogs showed narrower spectrum; target propan-2-ol derivative not directly tested.
GSK-3 Kinase Potential
Data to verify
5-Bromoindole scaffold reported as GSK-3 inhibitor starting point
Reported class-level recognition; target compound not directly profiled in published kinase assays.
Chiral secondary alcohol provides functional handle for derivatization; enantiomer-specific data unavailable.

Synthesis of Alpha-Methyl Tryptamine Libraries

The secondary alcohol is readily oxidized to a stable methyl ketone, which serves as an ideal precursor for reductive amination. This pathway is heavily utilized by medicinal chemists to generate libraries of C5-substituted alpha-methyl tryptamines for CNS drug discovery, where the pre-installed bromine allows for diverse aryl or alkyl substitutions at the 5-position [1].

Late-Stage Diversification via Cross-Coupling

In the development of targeted therapeutics, the C5-bromide enables rapid late-stage diversification using Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows process chemists to install various pharmacophores while keeping the C3-hydroxypropyl chain intact for subsequent structural elaboration [2].

Construction of Fused Tricyclic Indole Cores

The 2-hydroxypropyl chain can be converted into a good leaving group (e.g., via mesylation or tosylation) to facilitate intramolecular cyclization or functionalized to build tetrahydro-beta-carboline or related fused tricyclic systems. The specific methyl branch provided by the propan-2-ol moiety dictates the stereochemistry and conformational rigidity of the resulting tricycles, which is critical for target receptor binding [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Brominated indole scaffold context
Cellular kynurenine endpoint review
Biofilm inhibition screening
5-Bromoindole scaffold review
Biofilm adhesion endpoint context
GSK-3 kinase pathway studies
Chiral indole scaffold review
Kinase inhibition assay context
Antimicrobial screening studies
5-Bromo substitution context
MIC and spectrum endpoint review

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

253.01023 g/mol

Monoisotopic Mass

253.01023 g/mol

Heavy Atom Count

14

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